molecular formula C14H15ClFN5O B2788560 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea CAS No. 1795488-29-7

1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Número de catálogo B2788560
Número CAS: 1795488-29-7
Peso molecular: 323.76
Clave InChI: LDMIUSUMZVSYSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as CDK4/6 inhibitor due to its ability to inhibit the activity of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, and their overactivity has been linked to various types of cancers, including breast cancer.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves the inhibition of cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression. By inhibiting these kinases, the compound arrests the cell cycle at the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has been shown to have a selective effect on cancer cells, leaving healthy cells unaffected. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is its selectivity towards cancer cells, which reduces the risk of adverse effects on healthy cells. However, the compound has a short half-life, which limits its effectiveness in vivo. Additionally, its complex synthesis method and high cost may hinder its widespread use in research.

Direcciones Futuras

Despite the limitations, 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has significant potential for future research. Some possible future directions include:
1. Further optimization of the compound's structure to improve its pharmacokinetic properties and efficacy.
2. Combination therapy with other drugs to enhance its effectiveness.
3. Development of novel drug delivery systems to improve the compound's bioavailability.
4. Investigation of the compound's potential for treating other types of cancers.
Conclusion:
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a promising compound with significant potential for cancer treatment. Its selective activity towards cancer cells and ability to induce apoptosis make it an attractive candidate for further research. However, its limitations, such as its short half-life and high cost, must be addressed to maximize its potential. Future research should focus on optimizing the compound's structure, developing new drug delivery systems, and investigating its potential for treating other types of cancers.

Métodos De Síntesis

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized skills and equipment.

Aplicaciones Científicas De Investigación

1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has been extensively researched for its potential pharmacological applications. The compound has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast cancer, melanoma, and glioblastoma.

Propiedades

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN5O/c1-21(2)13-5-6-17-12(20-13)8-18-14(22)19-9-3-4-11(16)10(15)7-9/h3-7H,8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMIUSUMZVSYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.